N-(2-chlorobenzyl)-3-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide
Description
The compound N-(2-chlorobenzyl)-3-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide is a structurally complex molecule featuring a fused thieno[3,2-d]pyrimidin-2,4-dione core linked to a pyrido[1,2-a]pyrimidin-4-one moiety via a methylene bridge, with a 2-chlorobenzyl substituent and a propanamide side chain. However, direct studies on this compound are absent in the provided evidence; insights must be extrapolated from structurally analogous compounds.
Properties
CAS No. |
899936-28-8 |
|---|---|
Molecular Formula |
C25H20ClN5O4S |
Molecular Weight |
521.98 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[2,4-dioxo-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[3,2-d]pyrimidin-3-yl]propanamide |
InChI |
InChI=1S/C25H20ClN5O4S/c26-18-6-2-1-5-16(18)14-27-21(32)8-11-30-24(34)23-19(9-12-36-23)31(25(30)35)15-17-13-22(33)29-10-4-3-7-20(29)28-17/h1-7,9-10,12-13H,8,11,14-15H2,(H,27,32) |
InChI Key |
SJJCKONTJJFXMY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=O)N5C=CC=CC5=N4)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2-chlorobenzyl)-3-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide is a complex organic compound with potential biological activity. Its molecular formula is and it has a molecular weight of 521.98 g/mol. This compound is primarily used for research purposes and is not intended for therapeutic applications in humans or animals.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity. The structural characteristics include:
- Chlorobenzyl group : Enhances lipophilicity and potential receptor interactions.
- Dioxo and thienopyrimidine moieties : Implicated in various biological activities including enzyme inhibition.
The IUPAC name of the compound is N-[(2-chlorophenyl)methyl]-3-[2,4-dioxo-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[3,2-d]pyrimidin-3-yl]propanamide.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : It may inhibit specific kinases or proteases, which are crucial in cellular signaling pathways. This inhibition can lead to altered cellular responses and potential therapeutic effects.
Antimicrobial Activity
Research has indicated that derivatives of similar structures exhibit antimicrobial properties. For instance:
- Compounds with dioxo and thienopyrimidine structures have shown significant antibacterial effects against various pathogens. While specific data for this compound is limited, related compounds have demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anticancer Potential
Studies on structurally similar compounds suggest potential anticancer properties:
- Some thienopyrimidine derivatives have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Study on Similar Compounds
A study published in MDPI evaluated a series of thiazolo[3,2-b]-triazine derivatives for their antibacterial and antitubercular activities. The findings indicated that compounds with flexible side chains exhibited enhanced antibacterial effects. Although direct studies on N-(2-chlorobenzyl)-3-(2,4-dioxo...) are scarce, the structural similarities suggest a potential for similar biological activities .
Comparative Analysis Table
Comparison with Similar Compounds
Key Structural Differences :
- The 2-chlorobenzyl group may increase lipophilicity relative to methoxy (8b) or cyano (2d) substituents, influencing membrane permeability.
Physicochemical Properties
Observations :
- The target compound’s melting point and synthetic yield are unreported, but its structural complexity suggests challenges in crystallization and synthesis efficiency.
- High purity (e.g., 97.8% for 3d) is achievable for related heterocycles via advanced purification techniques.
Spectral and Analytical Data
- ¹H NMR Shifts: The thieno-pyrimidine core in the target compound may exhibit deshielded aromatic protons (δ ~8–9 ppm), comparable to pyrido-pyrimidinones in 3d (δ 8.76 ppm for pyrimidine protons).
- HRMS Validation : All compounds in the evidence confirmed molecular formulas via HRMS, underscoring its necessity for verifying the target’s complex structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
